N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(methylthio)nicotinamide
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(methylthio)nicotinamide is a synthetic compound featuring a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group linked to a nicotinamide moiety substituted with a methylthio (-SMe) group at the 2-position. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-22-15-13(6-5-9-17-15)14(19)18-10-12-11-20-16(21-12)7-3-2-4-8-16/h5-6,9,12H,2-4,7-8,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZSGEOYOQVAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(methylthio)nicotinamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, which can be synthesized through the reaction of cyclohexanone with ethylene glycol under acidic conditions . This intermediate is then reacted with nicotinoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
N-(1,4-dioxaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: The compound’s potential bioactivity could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(methylthio)nicotinamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its spirocyclic structure and functional groups. The nicotinamide moiety may bind to specific receptors or enzymes, while the spirocyclic structure could enhance its stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations
Functional Group Diversity: The target compound’s 2-(methylthio)nicotinamide group distinguishes it from analogs like GUANADREL SULFATE (guanidine sulfate) or compound 9 (dimethoxyphenoxyethyl). The methylthio group may enhance redox activity or metal coordination compared to oxygenated substituents. The propargylamine in ’s compound introduces alkyne reactivity, enabling click chemistry applications, unlike the target’s stable nicotinamide.
Compound 9’s dimethoxyphenoxy moiety resembles lignin-derived antioxidants, suggesting possible radical-scavenging activity absent in the target compound.
Synthetic Efficiency :
- Compound 9 was synthesized in 54% yield via silica gel chromatography, indicating feasible scalability for spirocyclic derivatives. The target compound’s synthesis route and yield remain uncharacterized in the evidence.
Physicochemical Properties: The branched butylamine in (C₁₂H₂₃NO₂) has lower molecular weight (213.32 g/mol) than the target compound, likely improving bioavailability. Long-chain tetradecanoyloxy groups in increase lipophilicity, contrasting with the target’s balance of polar (nicotinamide) and nonpolar (methylthio) groups.
Research Findings and Data
NMR Spectral Comparisons
- Target Compound : Expected ¹H NMR signals for the methylthio group (~δ 2.1 ppm, singlet) and nicotinamide aromatic protons (~δ 8.0–9.0 ppm).
- Compound 9 : Exhibits ¹H NMR signals at δ 4.93–4.89 (m, 1H) and δ 4.37–4.33 (dd, J = 10.4, 5.6 Hz), reflecting its ethanamine and dimethoxyaryl groups.
- GUANADREL SULFATE : Likely shows broad guanidine NH signals (δ 6.5–8.0 ppm) and spirocyclic proton splitting patterns.
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(methylthio)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17N3O2S
- Molecular Weight : 281.36 g/mol
- Structure : The compound features a spirocyclic structure with a dioxaspiro moiety and a methylthio group attached to a nicotinamide backbone.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent.
Anti-inflammatory Activity
Recent research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can effectively inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α.
Table 1: Inhibitory Effects on Pro-inflammatory Cytokines
| Compound | IL-1β Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Compound A | 45.77 | 50.00 |
| Compound B | 53.41 | 55.00 |
| This compound | TBD | TBD |
Note: TBD indicates values that require further experimental validation.
The proposed mechanism of action for this compound involves the modulation of signaling pathways associated with inflammation:
- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Reduction of Nitric Oxide Production : It potentially reduces nitric oxide (NO) production, which is often elevated during inflammatory processes.
- Downregulation of NF-κB Pathway : The compound could inhibit the NF-κB pathway, leading to decreased expression of inflammatory mediators.
Study 1: In Vivo Evaluation
A study conducted on rat models evaluated the anti-inflammatory effects of this compound using carrageenan-induced paw edema as an inflammation model. The results demonstrated a significant reduction in paw swelling compared to control groups.
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated that while exhibiting anti-inflammatory properties, the compound also showed selective cytotoxicity against cancer cells without affecting normal fibroblast cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
